3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione
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Overview
Description
RS-100975 is a synthetic organic compound developed by F. Hoffmann-La Roche Ltd. It is known for its role as an alpha-1a adrenergic receptor antagonist. This compound has been studied for its potential therapeutic applications in treating urogenital diseases, including benign prostatic hyperplasia and erectile dysfunction .
Preparation Methods
The synthesis of RS-100975 involves several key steps:
Condensation Reaction: The process begins with the condensation of 2-nitrophenol with 2,2,2-trifluoroethyl p-toluenesulfonate in the presence of potassium carbonate in dimethylformamide, yielding 2-(2,2,2-trifluoroethoxy) nitrobenzene.
Reduction: This intermediate is then reduced using hydrogen over platinum dioxide in ethanol to produce aniline.
Cyclization: The aniline undergoes cyclization with bis(2-chloroethyl)amine and potassium carbonate to form piperazine.
Condensation: The piperazine is condensed with 1-benzyl-3-(3-chloropropyl)-5-methylpyrimidine-2,4(1H,3H)-dione in the presence of potassium carbonate in refluxing acetonitrile to yield the benzylated target compound.
Deprotection: Finally, the compound is deprotected by hydrogenation with ammonium formate and palladium on carbon.
Chemical Reactions Analysis
RS-100975 undergoes various chemical reactions, including:
Oxidation and Reduction: The nitro group in the intermediate is reduced to an aniline group using hydrogen over platinum dioxide.
Substitution: The condensation reactions involve nucleophilic substitution, where the nitro group is replaced by an aniline group, and the piperazine ring is formed.
Cyclization: The cyclization of aniline with bis(2-chloroethyl)amine forms the piperazine ring.
Deprotection: The final deprotection step involves the removal of the benzyl group through hydrogenation.
Scientific Research Applications
RS-100975 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying alpha-1a adrenergic receptor antagonists.
Biology: The compound is used to investigate the role of alpha-1a adrenergic receptors in smooth muscle contraction.
Medicine: RS-100975 has potential therapeutic applications in treating benign prostatic hyperplasia and erectile dysfunction.
Mechanism of Action
RS-100975 exerts its effects by selectively antagonizing alpha-1a adrenergic receptors. These receptors are involved in the contraction of smooth muscle tissues in the urethra and prostate. By blocking these receptors, RS-100975 helps to relax the smooth muscles, thereby alleviating symptoms associated with benign prostatic hyperplasia and improving erectile function .
Comparison with Similar Compounds
RS-100975 is compared with other alpha-1a adrenergic receptor antagonists such as prazosin and tamsulosin. While prazosin and tamsulosin are also used to treat similar conditions, RS-100975 is noted for its higher selectivity towards alpha-1a adrenergic receptors, which may result in fewer side effects and improved efficacy . Other similar compounds include RS-100329, which shares structural similarities and pharmacological properties with RS-100975 .
Properties
CAS No. |
186386-21-0 |
---|---|
Molecular Formula |
C20H24F4N4O3 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H24F4N4O3/c1-14-12-25-19(30)28(18(14)29)6-2-5-26-7-9-27(10-8-26)16-4-3-15(21)11-17(16)31-13-20(22,23)24/h3-4,11-12H,2,5-10,13H2,1H3,(H,25,30) |
InChI Key |
WEZFJPKJUIGDPS-UHFFFAOYSA-N |
SMILES |
CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=C(C=C(C=C3)F)OCC(F)(F)F |
Canonical SMILES |
CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=C(C=C(C=C3)F)OCC(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3-(4-(fluoro-2-(2,2,2-trifluoroethoxy)phenyl)piperazin-1-yl)propyl)-5-methyl-1H-pyrimidine-2,4-dione monohydrochloride monohydrate Ro 70-0004 Ro-70-0004 RS 100975 RS-100975 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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